10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane
Overview
Description
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane is a halogenated alkane characterized by the presence of both bromine and multiple fluorine atoms. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane can be synthesized through a multi-step process involving the bromination and fluorination of decane derivatives. One common method involves the initial bromination of decane to introduce the bromine atom, followed by successive fluorination steps to replace hydrogen atoms with fluorine. The reaction conditions typically require the use of bromine (Br2) and a fluorinating agent such as cobalt trifluoride (CoF3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive and corrosive nature of the halogenating agents. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane primarily undergoes substitution reactions due to the presence of the bromine atom. The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or amine groups (NH2-). Additionally, the fluorinated carbon chain can undergo dehalogenation reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydroxide (NaOH) for nucleophilic substitution and palladium catalysts for dehalogenation. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with hydroxide results in the formation of 10-hydroxy-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane, while dehalogenation can yield partially fluorinated alkanes .
Scientific Research Applications
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The fluorinated carbon chain imparts hydrophobicity and chemical resistance, influencing the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-1-decene: Similar in structure but lacks the extensive fluorination, resulting in different chemical properties.
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
10-Iodo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane: Contains an iodine atom instead of bromine, which affects its reactivity and applications.
Uniqueness
10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane is unique due to its combination of bromine and multiple fluorine atoms. This combination imparts distinct reactivity and stability, making it valuable in specialized applications where other compounds may not perform as effectively .
Properties
IUPAC Name |
10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF13/c11-4-2-1-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)24/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVYJBQNWNWCQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895213 | |
Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181997-60-4 | |
Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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